5-Chloro-8-(trifluoromethyl)quinolin-4-ol
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Overview
Description
5-Chloro-8-(trifluoromethyl)quinolin-4-ol is a quinoline derivative with the molecular formula C10H5ClF3NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-8-methylquinoline with trifluoromethylating agents in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline ring or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium amide (NaNH2) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
5-Chloro-8-(trifluoromethyl)quinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
- 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one
- 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
Uniqueness
5-Chloro-8-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Chloro-8-(trifluoromethyl)quinolin-4-ol is a derivative of quinoline that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential as an antibacterial, anticancer, and antiviral agent, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of this compound is C10H6ClF3N. The presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 8-position enhances its chemical properties, influencing its biological activity. The hydroxyl group at the 4-position contributes to its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms through which it exerts its effects include:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in cellular metabolism, thereby affecting metabolic pathways critical for cell growth and survival.
- Cell Signaling Modulation : It influences signaling pathways such as the PI3K/AKT/mTOR pathway, which plays a crucial role in regulating apoptosis and cell proliferation .
- Cytotoxic Effects : Studies have indicated that this compound can induce apoptosis in cancer cells by modulating the expression of proteins involved in cell survival and death, such as Bcl-2 and Bax .
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer effects. It has been tested against various cancer cell lines, showing IC50 values in the low micromolar range (approximately 0.59–1.52 µM) depending on structural modifications . The compound's ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer therapy.
2. Antibacterial Properties
This compound also demonstrates significant antibacterial activity. Its structural features enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. For instance, derivatives containing trifluoromethyl groups have shown improved potency against Gram-positive bacteria compared to their non-fluorinated counterparts .
3. Antiviral Potential
Recent studies suggest that quinoline derivatives, including this compound, may possess antiviral properties. They have been evaluated for their ability to inhibit viral replication, particularly in the context of emerging viral infections such as COVID-19 . The compound's lipophilicity and electronic properties contribute to its potential effectiveness against viral targets.
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Chlorine at C5; trifluoromethyl at C8 | Enhanced antibacterial activity |
3-Nitro-8-(trifluoromethyl)quinolin-4-ol | Nitro group at C3 | Potential antitumor effects |
2-Methyl-8-(trifluoromethyl)quinolin-4-ol | Methyl substitution at C2 | Broader spectrum of biological activity |
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Anticancer Efficacy : A study demonstrated that this compound effectively reduced tumor size in xenograft models by inducing apoptosis through mitochondrial dysfunction .
- Antibacterial Testing : In vitro testing against Staphylococcus aureus showed that derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4–8 μg/mL, indicating strong antibacterial potential .
- Antiviral Activity : Preliminary data from antiviral assays suggest that modifications to the quinoline scaffold can enhance activity against specific viral strains, warranting further investigation into structure–activity relationships (SAR) .
Properties
Molecular Formula |
C10H5ClF3NO |
---|---|
Molecular Weight |
247.60 g/mol |
IUPAC Name |
5-chloro-8-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5ClF3NO/c11-6-2-1-5(10(12,13)14)9-8(6)7(16)3-4-15-9/h1-4H,(H,15,16) |
InChI Key |
YKQVLBXPWZNDME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=O)C=CNC2=C1C(F)(F)F)Cl |
Origin of Product |
United States |
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